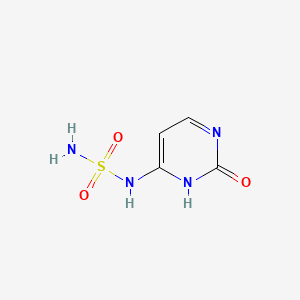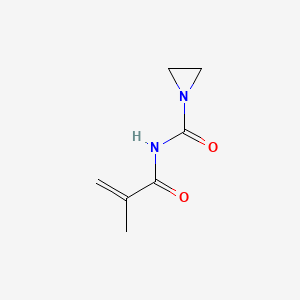
Dimethyl (3,3-diethylbutyl)malonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (3,3-diethylbutyl)malonate is an organic compound with the chemical formula C16H30O4 and CAS registry number 73049-73-7 . . This colorless liquid is primarily used in organic synthesis due to its reactivity and versatility.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl (3,3-diethylbutyl)malonate can be synthesized through the malonic ester synthesis. This process involves the deprotonation of diethyl malonate with a base such as sodium ethoxide in ethanol, forming an enolate ion. The enolate ion then undergoes alkylation with an alkyl halide, such as 3,3-diethylbutyl bromide, in an S_N2 reaction . The reaction conditions typically include:
Base: Sodium ethoxide in ethanol
Temperature: Room temperature to slightly elevated temperatures
Reaction Time: Several hours to ensure complete alkylation
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Reactors: Large-scale reactors with precise temperature and pressure control
Purification: Distillation and recrystallization to obtain high-purity product
Safety Measures: Proper handling of reagents and waste management to ensure safety and environmental compliance
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (3,3-diethylbutyl)malonate undergoes several types of chemical reactions, including:
Alkylation: Formation of new C-C bonds through S_N2 reactions with alkyl halides
Hydrolysis: Conversion to malonic acid derivatives under acidic or basic conditions
Decarboxylation: Loss of CO2 upon heating, forming substituted monocarboxylic acids
Common Reagents and Conditions
Alkylation: Sodium ethoxide, alkyl halides
Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide
Decarboxylation: Heating in the presence of acid
Major Products
Alkylation: Substituted malonic esters
Hydrolysis: Malonic acid derivatives
Decarboxylation: Substituted monocarboxylic acids
Applications De Recherche Scientifique
Dimethyl (3,3-diethylbutyl)malonate is used in various scientific research applications, including:
Organic Synthesis: As a building block for synthesizing complex molecules
Pharmaceuticals: Intermediate in the synthesis of active pharmaceutical ingredients
Material Science: Used in the development of new materials with specific properties
Mécanisme D'action
The mechanism of action of Dimethyl (3,3-diethylbutyl)malonate involves its reactivity as an ester. The compound can undergo nucleophilic substitution reactions, where the ester group is attacked by nucleophiles, leading to the formation of new products. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A simpler ester with similar reactivity but without the branched alkyl chain
Dimethyl malonate: Another ester with two methyl groups instead of the branched alkyl chain
Uniqueness
Dimethyl (3,3-diethylbutyl)malonate is unique due to its branched alkyl chain, which can influence its reactivity and the properties of the products formed. This makes it a valuable compound in organic synthesis and other applications where specific structural features are required.
Propriétés
IUPAC Name |
dimethyl 2-(3-ethyl-3-methylpentyl)propanedioate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24O4/c1-6-13(3,7-2)9-8-10(11(14)16-4)12(15)17-5/h10H,6-9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUDWMLXCFRVDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(CC)CCC(C(=O)OC)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] |
Source


|
| Record name | Tryptones | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/18462 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
73049-73-7 |
Source


|
| Record name | Peptones | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Peptones | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hexahydropyrazino[1,2-c][1,3]thiazin-2(6H)-amine](/img/structure/B564150.png)


![3,4,5,10,15-pentazatetracyclo[7.6.0.02,6.011,15]pentadeca-1,3,5,7,9,11,13-heptaene](/img/structure/B564153.png)


![1,4-Dioxa-2,7-diazaspiro[4.4]nonane](/img/structure/B564162.png)


